Norethynodrel (CAS 68-23-5) is a synthetic first-generation progestin and a 19-nortestosterone derivative characterized by a unique Δ5(10) double bond[1]. Historically significant as the progestin component in the first combined oral contraceptive, it is now primarily procured for specialized endocrinology research, receptor-binding profiling, and as an analytical reference standard [2]. The compound is slightly soluble in chloroform and methanol and exhibits a very short elimination half-life of less than 30 minutes in vivo, functioning largely as a prodrug [2]. Its baseline value in modern procurement lies in its unique receptor promiscuity and distinct structural instability compared to mainstream progestins, making it indispensable for comparative pharmacology and stability-indicating analytical assays [1].
Substituting Norethynodrel with its close structural analog and active metabolite, Norethisterone (the Δ4 isomer), fundamentally compromises both analytical and pharmacological workflows [1]. While Norethisterone is a potent, stable progestin with mild androgenic properties, Norethynodrel's Δ5(10) double bond renders it highly acid-labile and shifts its receptor binding profile to include inherent estrogenic agonism with significantly reduced androgenic and progestogenic affinities [2]. In procurement, utilizing Norethisterone instead of Norethynodrel will bypass the compound's prodrug metabolism pathways, eliminate the estrogenic receptor activation critical for dual-action models, and fail to replicate the acid-catalyzed isomerization required for developing stability-indicating pharmaceutical assays [1].
Norethynodrel is highly sensitive to acidic conditions, undergoing rapid non-enzymatic isomerization to Norethisterone when exposed to low pH environments [1]. In analytical or formulation contexts, exposure to acidic modifiers or gastric-like pH triggers this structural shift from the Δ5(10) to the Δ4 isomer, whereas Norethisterone remains structurally stable under these same acidic conditions [1].
| Evidence Dimension | Structural stability in acidic media (pH < 7) |
| Target Compound Data | Undergoes rapid isomerization to the Δ4 isomer |
| Comparator Or Baseline | Norethisterone (Remains stable; no isomerization) |
| Quantified Difference | Complete structural divergence under acidic stress |
| Conditions | Acidic aqueous solutions or LC-MS solvents with acidic modifiers |
This strict acid-lability dictates that Norethynodrel must be handled using neutral or basic excipients, making it a critical reference standard for monitoring degradation in pharmaceutical formulations.
Unlike most 19-nortestosterone derivatives, Norethynodrel exhibits measurable intrinsic affinity for estrogen receptors [1]. Quantitative binding assays demonstrate that Norethynodrel possesses approximately 0.7% of the relative binding affinity of estradiol for ERα and 0.22% for ERβ, whereas Norethisterone has virtually negligible affinity for these receptors (0.07% and 0.01%, respectively) [1].
| Evidence Dimension | Relative Binding Affinity (RBA) for ERα vs. Estradiol |
| Target Compound Data | ~0.7% RBA |
| Comparator Or Baseline | Norethisterone (~0.07% RBA) |
| Quantified Difference | 10-fold higher inherent ERα affinity |
| Conditions | In vitro competitive radioligand binding assays |
Procuring Norethynodrel is essential for in vitro models requiring a progestin that simultaneously acts as a weak estrogen receptor agonist without relying solely on metabolic conversion.
Norethynodrel functions primarily as a prodrug in vivo, which is reflected in its weak direct interaction with progesterone receptors [1]. In vitro assays reveal that Norethynodrel possesses only 6% to 19% of the binding affinity of Norethisterone for the Progesterone Receptor A (PR-A) [1].
| Evidence Dimension | Relative Binding Affinity for PR-A |
| Target Compound Data | 6-19% of Norethisterone's affinity |
| Comparator Or Baseline | Norethisterone (100% baseline reference) |
| Quantified Difference | 81-94% lower direct PR-A affinity |
| Conditions | Cytosol from PR-expressing cells (e.g., T47D human breast cancer cells) |
This low intrinsic affinity requires researchers to select Norethynodrel specifically when studying prodrug conversion pathways or when a weak baseline progestogenic signal is needed prior to metabolism.
First- and second-generation synthetic progestins often exhibit off-target androgenic effects, but Norethynodrel is distinctly characterized by its low androgenicity [1]. Receptor binding studies show that Norethynodrel has 45% to 81% lower affinity for the Androgen Receptor (AR) compared to Norethisterone[1].
| Evidence Dimension | Androgen Receptor (AR) Binding Affinity |
| Target Compound Data | 45-81% lower affinity than comparator |
| Comparator Or Baseline | Norethisterone (Baseline reference for 19-nortestosterone AR binding) |
| Quantified Difference | Up to 81% reduction in AR affinity |
| Conditions | In vitro competitive binding assays |
This reduced AR affinity makes Norethynodrel the preferred precursor or reference material when isolating progestogenic and estrogenic effects from androgenic interference in cellular models.
Directly utilizing its acid-catalyzed isomerization profile, Norethynodrel is procured as a critical reference standard in stability-indicating HPLC assays to monitor the degradation of Δ5(10) steroids into Δ4 isomers in pharmaceutical formulations [1].
Leveraging its unique 10-fold higher ERα affinity compared to Norethisterone, it is the optimal choice for in vitro breast cancer cell proliferation assays requiring a progestin with inherent estrogenic agonism [2].
Because of its weak direct PR-A affinity (6-19% of active metabolites), Norethynodrel is selected as a primary substrate in hepatic and intestinal metabolism assays to study rapid enzymatic conversion and non-enzymatic isomerization pathways [1].
Health Hazard